1-(((5-methylfuran-2-yl)methyl)amino)-2,3-dihydro-1H-inden-2-ol
Description
Properties
IUPAC Name |
1-[(5-methylfuran-2-yl)methylamino]-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-6-7-12(18-10)9-16-15-13-5-3-2-4-11(13)8-14(15)17/h2-7,14-17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGUCYBEACYRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2C(CC3=CC=CC=C23)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((5-methylfuran-2-yl)methyl)amino)-2,3-dihydro-1H-inden-2-ol typically involves multiple steps:
Formation of the Furan Derivative: The starting material, 5-methylfuran, is often synthesized through the methylation of furan. This can be achieved using methyl iodide and a base such as potassium carbonate.
Aminomethylation: The furan derivative undergoes aminomethylation to introduce the amino group. This step involves the reaction of 5-methylfuran with formaldehyde and an amine, typically under acidic conditions.
Indane Formation: The aminomethylated furan is then reacted with an indanone derivative. This step usually requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the hydrogenation process.
Hydroxylation: Finally, the compound is hydroxylated to introduce the alcohol group. This can be done using an oxidizing agent like sodium borohydride (NaBH4) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(((5-methylfuran-2-yl)methyl)amino)-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated indane derivative. Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as alkyl halides or acyl chlorides are typically used.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated indane derivative.
Substitution: Formation of various substituted amino alcohols.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds with similar structures to 1-(((5-methylfuran-2-yl)methyl)amino)-2,3-dihydro-1H-inden-2-ol exhibit significant biological activities, including:
- Antioxidant Activity : Compounds containing furan and indene derivatives have been studied for their ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.
- Antimicrobial Properties : Some studies suggest that related compounds may possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of indene derivatives. Research has shown that these compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
Compounds similar to this one have been explored for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines could make them valuable in treating conditions like arthritis or other inflammatory disorders.
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
- Friedel-Crafts Alkylation : Utilizing furan derivatives in alkylation reactions to introduce the furan moiety.
- Amine Coupling Reactions : Employing amine coupling strategies to attach the amino group to the indene backbone.
Derivative Studies
Exploring derivatives of this compound can lead to enhanced biological activity or selectivity. For instance:
- Modifications at the furan ring or indene structure may yield compounds with improved pharmacokinetic properties.
Case Study 1: Antioxidant Activity
A study conducted on related indene derivatives demonstrated their effectiveness as antioxidants in various assays, indicating a potential application in nutraceutical formulations aimed at reducing oxidative stress.
Case Study 2: Antimicrobial Activity
Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of similar furan-containing compounds against several bacterial strains, suggesting that the investigated compound could be developed into a new class of antibiotics.
Mechanism of Action
The mechanism of action of 1-(((5-methylfuran-2-yl)methyl)amino)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.
Pathways Involved: The exact pathways depend on the biological context. In antimicrobial applications, it might disrupt cell wall synthesis or interfere with DNA replication. In anti-inflammatory applications, it could inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural Analogs of 2,3-Dihydro-1H-inden-2-ol Derivatives
The 2,3-dihydro-1H-inden-2-ol moiety is a versatile scaffold in medicinal and synthetic chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Polarity: Amino and hydroxyl groups increase hydrophilicity, whereas methylfuran or aromatic substituents enhance lipophilicity.
- Stereochemistry: Chiral centers (e.g., in (1R,2S)-configured indenols) significantly influence biological activity and synthetic routes .
Biological Activity
The compound 1-(((5-methylfuran-2-yl)methyl)amino)-2,3-dihydro-1H-inden-2-ol is a derivative of the indene structure, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 201.27 g/mol. The structure features a furan ring, which is known for its reactivity and biological significance.
- Antioxidant Activity : Compounds with furan moieties often exhibit antioxidant properties. The presence of the methylfuran group may enhance the electron-donating ability, contributing to free radical scavenging capabilities.
- Enzyme Inhibition : Preliminary studies suggest that similar compounds can inhibit key enzymes such as tyrosinase, which is involved in melanin production. This inhibition could have applications in treating hyperpigmentation disorders .
- Cytotoxicity : Some derivatives of indene structures have shown cytotoxic effects against various cancer cell lines. The specific cytotoxic profile of this compound remains to be fully elucidated but could be investigated through cell viability assays .
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Efficacy : A study conducted on related compounds demonstrated significant antioxidant activity measured through DPPH radical scavenging assays. The results indicated that compounds with similar furan structures could effectively reduce oxidative stress markers in cellular models .
- Tyrosinase Inhibition : Research involving analogs of the compound showed that certain modifications led to enhanced inhibition of tyrosinase, suggesting that structural variations can significantly impact biological efficacy . The IC50 values for these analogs were notably lower than traditional inhibitors like kojic acid.
- Cytotoxic Effects : In vitro studies on cancer cell lines indicated that compounds similar to this compound exhibited varying degrees of cytotoxicity. For instance, one study reported IC50 values ranging from 10 to 30 µM for different derivatives against human breast cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(((5-methylfuran-2-yl)methyl)amino)-2,3-dihydro-1H-inden-2-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves reductive amination between 5-methylfurfurylamine and 2,3-dihydro-1H-inden-2-one. Optimization includes adjusting solvent polarity (e.g., ethanol vs. THF), temperature (40–60°C), and stoichiometric ratios of reducing agents (e.g., sodium cyanoborohydride). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) ensures removal of unreacted ketone intermediates. Monitoring by TLC (Rf ≈ 0.4 in ethyl acetate) is critical .
Q. How can the structural identity of the compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the dihydroinden-ol scaffold (e.g., δ 4.2–4.5 ppm for the hydroxyl-bearing methine) and the furan-methyl group (δ 2.3 ppm for CH3).
- IR : Detect hydroxyl (3200–3400 cm⁻¹) and secondary amine (≈1600 cm⁻¹) stretches.
- HRMS : Verify molecular ion [M+H]+ at m/z 274.1443 (C15H20NO2+). Cross-reference with PubChem data for analogous indenamine derivatives .
Q. What are the key considerations for ensuring chemical stability during storage and handling?
- Methodological Answer : The compound is prone to oxidation at the hydroxyl and amine groups. Store under inert gas (argon) at –20°C in amber vials. Avoid exposure to light and humidity. Stability assays under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water gradient) can identify degradation products, such as oxidized ketones .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral variants of this compound, and what analytical methods validate enantiomeric purity?
- Methodological Answer : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reductive amination or employ asymmetric catalysis (e.g., Ru-BINAP complexes). Enantiomeric excess (ee) is determined via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) or polarimetry. Compare retention times with racemic mixtures .
Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of 5-HT2A/2C receptors (PDB: 6WGT). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. In silico ADMET predictions (SwissADME) guide prioritization of in vitro assays .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Discrepancies (e.g., antiviral vs. no activity in cell lines) may arise from assay conditions (e.g., viral load, cell type). Standardize protocols using WHO-recommended cell lines (e.g., Vero E6) and validate via dose-response curves (IC50 calculations). Include positive controls (e.g., remdesivir) and assess compound purity (HPLC >98%) .
Q. What methodologies identify and quantify degradation products under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Analyze samples via LC-MS/MS (Q-TOF) to detect hydrolyzed or oxidized derivatives (e.g., indenone or furan ring-opened products). Use isotope-labeled internal standards for quantification .
Q. How can salt formation improve solubility and bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
